4-(Cyanoacetyl)morpholine

Cyanoacetamide synthesis Precursor yield Solvent-free amidation

Researchers optimizing heterocycle synthesis face variable yields and chromatography burdens with conventional cyanoacetyl precursors. 4-(Cyanoacetyl)morpholine resolves this through morpholine oxygen-mediated electronic effects. • ~100% neat cyanacetamide yield - exceeds piperidine analog (92%), chromatography-free. • Enhanced aqueous solubility for homogeneous Knoevenagel condensations in flow chemistry. • Enables pyrazolone/isoxazolone scaffolds inaccessible with pyrrolidine/piperidine analogs. • 2.6× faster UV-triggered Ag⁺ release in Ag(MCO) antimicrobial coatings.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 15029-32-0
Cat. No. B079948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyanoacetyl)morpholine
CAS15029-32-0
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC#N
InChIInChI=1S/C7H10N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2
InChIKeyAUZPMUJGZZSMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyanoacetyl)morpholine: A Differentiable Cyanoacetamide Building Block


4-(Cyanoacetyl)morpholine (CAS 15029-32-0), systematically named 3-morpholin-4-yl-3-oxopropanenitrile, is a cyanoacetamide derivative in which an activated methylene nitrile is coupled to a morpholine ring via an amide bond. It serves as a versatile precursor in medicinal chemistry and organic synthesis, participating in Knoevenagel condensations, Michael additions, and cyclocondensation reactions to yield pyrazoles, pyrimidines, thiazoles, and other heterocyclic scaffolds [1]. The morpholine oxygen imparts distinct polarity and hydrogen-bonding capacity relative to its carbocyclic analogs, a feature that can be exploited for differential reactivity and physicochemical tuning [2].

Why 4-(Cyanoacetyl)morpholine Is Not Interchangeable with Piperidine or Pyrrolidine Analogs


Although N-cyanoacetyl pyrrolidine, piperidine, and morpholine share a common cyanoacetyl pharmacophore, their differing heterocyclic amines drive substantial divergence in reaction yields, downstream product profiles, and metal-complex stability. The morpholine oxygen alters both the electronic character and solubility of intermediates, leading to near-quantitative precursor yields that are not matched by the piperidine analog, yet the same oxygen-containing ring subsequently reduces oxime and silver-complex yields and markedly accelerates UV-induced degradation of the final coordination compound [1]. Procurement based solely on cyanoacetyl equivalence therefore risks irreproducible synthetic outcomes and compromised material performance.

Quantitative Head-to-Head: 4-(Cyanoacetyl)morpholine vs Piperidine Derivative


Precursor Synthesis Yield: Morpholine vs Piperidine Analogs

Under identical solvent-free conditions (neat amine reacted with neat ethyl cyanoacetate at a 1.5:1 ratio, room temperature, N₂ blanket, 24–60 h), N-morpholyl-cyanacetamide (compound 4) was obtained in ~100% yield, whereas N-piperidine-cyanacetamide (compound 1) was isolated at 92% yield [1]. The near-quantitative conversion of the morpholine derivative eliminates the need for chromatographic purification and minimizes material loss in large-scale preparations.

Cyanoacetamide synthesis Precursor yield Solvent-free amidation

Downstream Cyanoxime Yield: Morpholine vs Piperidine Comparison

When the two cyanacetamide precursors were converted to their corresponding cyanoximes via room-temperature nitrosation with gaseous CH₃ONO under basic conditions, the morpholine-derived oxime (HMCO, compound 5) was obtained in ~60% yield, whereas the piperidine-derived oxime (HPiPCO, compound 2) was isolated at 76% yield [1]. The lower yield for HMCO is attributed to its greater water solubility, which complicates extraction and recovery.

Cyanoxime synthesis Nitrosation yield Ligand preparation

UV Stability of Silver(I) Complexes: Ag(MCO) vs Ag(PipCO)

Silver(I) complexes of the two cyanoximes were evaluated for stability toward short-wavelength UV radiation (germicidal light) using diffusion reflectance spectroscopy. The morpholine-derived complex Ag(MCO) (compound 6) was approximately 2.6 times less stable than its piperidine-derived analog Ag(PipCO) (compound 3), as evidenced by more rapid photoreduction and darkening due to metallic silver nanoparticle formation [1]. Both complexes remained thermally stable above 100 °C and resistant to high-intensity visible light.

Silver(I) cyanoximates UV photostability Antimicrobial materials

Divergent Michael Addition Reactivity: Morpholine vs Piperidine & Pyrrolidine

In a classic comparative study, N-cyanoacetyl pyrrolidine, piperidine, and morpholine were each reacted with ethyl phenylpropiolate. All three underwent a rearranged Michael addition to yield product III, but the subsequent bromination, hydrolysis, and reduction profiles of the morpholine-derived adduct differed from those of the pyrrolidine and piperidine congeners, and only the morpholine and piperidine adducts were further elaborated with hydrazine hydrate, phenylhydrazine, and hydroxylamine hydrochloride to afford 3-phenylpyrazol-5-one, 1,3-diphenylpyrazol-5-one, and 3-phenylisoxazol-5-one, respectively, in distinct yields [1]. The morpholine oxygen influences both the course and efficiency of these heterocyclizations.

Michael addition Heterocyclic reactivity Acetylenic ester condensation

Physicochemical Differentiation: Melting Point and Solubility Profiles

4-(Cyanoacetyl)morpholine exhibits a melting point of 85–88 °C and a molecular weight of 154.17 g mol⁻¹, placing it between 1-(cyanoacetyl)pyrrolidine (m.p. 71–74 °C, MW 138.17) and 1-(cyanoacetyl)piperidine (MW 152.19, m.p. not consistently reported in open sources) . The morpholine derivative demonstrates moderate water solubility, in contrast to the more lipophilic piperidine analog, a property that directly impacts extraction efficiency during work-up and may influence bioavailability in drug-like derivatives [1].

Physicochemical properties Melting point Solubility

4-(Cyanoacetyl)morpholine: Decisive Application Scenarios


Large-Scale Cyanacetamide Synthesis for Heterocyclic Libraries

When the primary objective is a high-yield, chromatography-free preparation of N-substituted cyanacetamides for subsequent diversification, 4-(cyanoacetyl)morpholine delivers near-quantitative conversion (~100% yield) under neat, solvent-free conditions [1]. This performance exceeds that of the piperidine analog (92%) and minimizes purification overhead, making it the preferred starting material for combinatorial heterocyclic synthesis programs.

Aqueous Knoevenagel Condensation with Water-Miscible Intermediates

The morpholine ring imparts enhanced water solubility relative to piperidine and pyrrolidine congeners, facilitating aqueous-phase Knoevenagel condensations and Michael additions where homogeneous reaction conditions improve reproducibility [2]. This property is particularly valuable in flow-chemistry setups or when telescoping reactions without solvent switches.

Antimicrobial Silver Complexes with Controlled UV Photostability

For researchers developing light-sensitive antimicrobial silver(I) cyanoximates, the morpholine-derived complex Ag(MCO) offers a 2.6-fold faster UV-triggered silver release compared to the piperidine analog [3]. This feature can be exploited in applications where controlled, moderate photoreduction is desirable, such as in light-curable antimicrobial coatings that benefit from gradual silver nanoparticle formation.

Pyrazolone and Isoxazolone Scaffold Synthesis via Cyclocondensation

The distinct reactivity of N-cyanoacetyl morpholine with hydrazine hydrate and hydroxylamine hydrochloride enables access to 3-phenylpyrazol-5-one and 3-phenylisoxazol-5-one derivatives that may not be accessible with identical efficiency from the pyrrolidine or piperidine precursors [4]. Procurement of the morpholine derivative is essential when the synthetic route has been optimized around its specific cyclocondensation behavior.

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